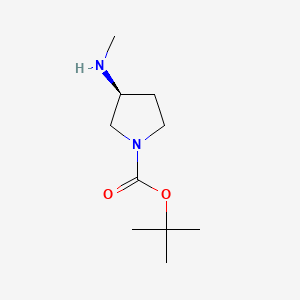

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

Description

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The tert-butyl group is known to have unique reactivity patterns due to its crowded structure . This group finds large applications in synthetic organic chemistry .

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . A method has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Biochemical Pathways

The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group has been demonstrated to be a potential functional group in strategic synthetic planning for complex molecular architectures .

Action Environment

The tert-butyl group is known to have a unique reactivity pattern that could potentially be influenced by environmental factors .

Biological Activity

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound has the molecular formula and is characterized by a pyrrolidine ring substituted with a tert-butyl group and a methylamino group. Its structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. It is hypothesized to act as an inhibitor of certain enzymes related to neurotransmitter metabolism and signaling pathways, potentially influencing conditions such as anxiety and depression.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of neurotransmitter levels in the synaptic cleft. For instance, similar compounds have shown significant inhibition profiles against these enzymes, suggesting that this compound may possess similar properties .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have demonstrated that related pyrrolidine compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .

- Neuroprotective Effects : The compound's potential role in modulating neurotransmitter levels may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies suggest that derivatives may also possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production in immune cells .

Case Studies

- Antibacterial Efficacy : A study evaluating various pyrrolidine derivatives found that certain compounds exhibited MIC values ranging from 0.96 to 7.81 μg/mL against Staphylococcus aureus. This suggests that this compound could be similarly effective and warrants further investigation .

- Neuropharmacological Implications : Research into related compounds has shown promise in treating conditions such as anxiety and depression by modulating cholinergic signaling pathways. These findings highlight the potential for this compound to serve as a therapeutic agent in psychiatric disorders .

Data Tables

Properties

IUPAC Name |

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUCEQDKBKYEJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666494 | |

| Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-59-2 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147081-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.